molecular formula C11H12O B3330745 1-(But-3-yn-1-yl)-4-methoxybenzene CAS No. 73780-78-6

1-(But-3-yn-1-yl)-4-methoxybenzene

Cat. No. B3330745
CAS RN: 73780-78-6
M. Wt: 160.21 g/mol
InChI Key: NLXMNYGXUXQBMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(But-3-yn-1-yl)-4-methoxybenzene” has been reported. For instance, the synthesis of “p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine” was achieved from “3-(4-bromophenyl)-1-propanol” in 11 steps . Another example is the synthesis of “1-(but-3-yn-1-yl)piperazine” from "tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate" .

Scientific Research Applications

Structural Studies of Methoxybenzene Derivatives

Methoxybenzene derivatives, including those structurally related to 1-(But-3-yn-1-yl)-4-methoxybenzene, have been studied for their unique molecular structures. For instance, Fun et al. (1997) reported on the structures of three methoxybenzenes, including 1-(2,4,5-trimethoxyphenyl)-1-butanone, highlighting their planar molecular arrangement and hydrogen-bonded dimer formation in solids (Fun et al., 1997).

Electrochemical Reduction Studies

The electrochemical reduction properties of methoxybenzene derivatives have been investigated, such as in the study by McGuire and Peters (2016). They examined the reduction of methoxychlor, a pesticide containing methoxybenzene units, at carbon and silver cathodes, providing insights into the electrochemical behavior of similar compounds (McGuire & Peters, 2016).

Atmospheric Reaction Mechanisms

The reaction mechanisms of methoxybenzene compounds in the atmosphere have also been a subject of research. For example, Sun et al. (2016) conducted a theoretical study on the reaction of methoxybenzene with ozone, providing valuable information on the environmental impact of such compounds in the troposphere (Sun et al., 2016).

Host-Guest Chemistry

Methoxybenzene derivatives play a crucial role in host-guest chemistry, as demonstrated by Kobayashi et al. (2003). They explored the assembly of cavitand molecules with methoxybenzene derivatives, highlighting the importance of these compounds in forming complex molecular structures (Kobayashi et al., 2003).

Binding Behaviors in Cyclodextrin Derivatives

Methoxybenzene derivatives have been studied for their binding behaviors with beta-cyclodextrin and its derivatives. Song et al. (2008) conducted a comparative study on this interaction, providing insights into the formation of inclusion complexes with methoxybenzene compounds (Song et al., 2008).

Anticancer Activity in Coordination Polymers

In the field of medicinal chemistry, methoxybenzene derivatives are used in coordination polymers with potential anticancer activities. Han et al. (2021) synthesized a zinc (II) coordination polymer using a methoxybenzene compound and evaluated its activity against lymphoma (Han et al., 2021).

Chiral Complexes in Organometallic Chemistry

The role of methoxybenzene derivatives in forming chiral complexes has been explored in organometallic chemistry. Goldfuss et al. (1999) discussed the crystal structures of lithium and zinc complexes with methoxybenzene-based ligands, shedding light on their applications in stereochemistry (Goldfuss et al., 1999).

properties

IUPAC Name

1-but-3-ynyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h1,6-9H,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXMNYGXUXQBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-yn-1-yl)-4-methoxybenzene

CAS RN

73780-78-6
Record name 1-(but-3-yn-1-yl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Li, R Liu, X Liu, Y Chen - Organic Letters, 2023 - ACS Publications
In principle, catalytic dehydrogenative silylation and mono/dihydrosilylation tandem reactions of terminal alkynes with hydrosilanes provide gem-disilylated alkenes or gem-trisilylated …
Number of citations: 1 pubs.acs.org
HB Ling, ZS Chen, F Yang, B Xu… - The Journal of organic …, 2017 - ACS Publications
A facile gold-catalyzed oxidation terminal alkynes to synthesize substituted dihydronaphthalen-2(1H)-ones 3 and phenanthrenols 5 was realized. Various useful structures and …
Number of citations: 22 pubs.acs.org

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